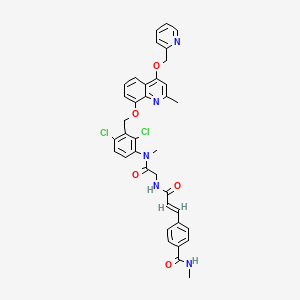

FR-190997

Description

Properties

Molecular Formula |

C37H33Cl2N5O5 |

|---|---|

Molecular Weight |

698.6 g/mol |

IUPAC Name |

4-[(E)-3-[[2-[2,4-dichloro-N-methyl-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]anilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide |

InChI |

InChI=1S/C37H33Cl2N5O5/c1-23-19-32(48-21-26-7-4-5-18-41-26)27-8-6-9-31(36(27)43-23)49-22-28-29(38)15-16-30(35(28)39)44(3)34(46)20-42-33(45)17-12-24-10-13-25(14-11-24)37(47)40-2/h4-19H,20-22H2,1-3H3,(H,40,47)(H,42,45)/b17-12+ |

InChI Key |

YFMDLMSUZMRKKH-SFQUDFHCSA-N |

SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5 |

Isomeric SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5 |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-(2,6-dichloro-3-(N-((E)-4-(N-methylcarbamoyl)cinnamidoacetyl)-N-methyl-amino)benzyloxy)-2-methyl-4-(2-pyridylmethoxy)quinoline FR 190997 FR-190997 FR190997 |

Origin of Product |

United States |

Foundational & Exploratory

FR-190997: A Technical Guide on its Core Mechanism of Action

Introduction: FR-190997, chemically known as 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1] Initially investigated for cardiovascular indications, its primary therapeutic applications have been explored in ophthalmology for reducing intraocular pressure and more recently in oncology for its paradoxical antiproliferative effects.[2][3] This document provides an in-depth technical overview of the molecular mechanisms, experimental validation, and quantitative parameters defining the action of this compound.

Mechanism of Action: Ocular Hypotensive Effects

This compound functions as a potent ocular hypotensive agent by targeting the bradykinin B2 receptor in various human ocular cells, including those from the nonpigmented ciliary epithelium, trabecular meshwork (h-TM), and ciliary muscle (h-CM).[1] As a partial agonist, its efficacy is lower than the endogenous ligand, bradykinin.[1]

The binding of this compound to the B2R initiates a well-defined signaling cascade:

-

G-Protein Coupling and PLC Activation: The activated B2R, a G-protein coupled receptor (GPCR), stimulates Phospholipase C (PLC).[1][3]

-

Intracellular Calcium Mobilization: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores.[1]

-

Downstream Effector Activation: The rise in intracellular calcium and DAG levels leads to the production and release of two key classes of molecules:

-

Prostaglandins (PGs): this compound stimulates the production of PGs in human ciliary muscle and trabecular meshwork cells. This effect is sensitive to inhibition by the cyclooxygenase-2 (COX-2) inhibitor bromfenac.[1][3]

-

Pro-Matrix Metalloproteinases (pro-MMPs): The compound also induces the release of pro-MMP-1 and pro-MMP-3 from human ciliary muscle cells.[1][3]

-

This cascade culminates in a significant physiological response: the enhancement of the uveoscleral outflow of aqueous humor, which is the primary mechanism for the observed reduction in intraocular pressure (IOP).[1][3] In ocular hypertensive cynomolgus monkeys, this compound was shown to stimulate this outflow by 2.6 to 3.9-fold above baseline.[1][3]

Caption: Signaling pathway of this compound in ocular cells leading to IOP reduction.

Mechanism of Action: Antiproliferative Effects

Paradoxically, while bradykinin B2R stimulation is often linked to oncogenic signaling via the ERK pathway, the B2R agonist this compound exhibits potent antiproliferative activity in breast cancer cell lines.[2][4] This has been observed in both MCF-7 and the triple-negative MDA-MBA-231 cell lines.[2][4] A dual mode of action has been proposed to resolve this paradox.[2][4]

-

Receptor Internalization and Degradation: As a potent agonist, this compound induces persistent endocytosis (internalization) of the B2R. This leads to the downregulation and degradation of the receptor on the cell surface, effectively diminishing the cell's capacity to respond to pro-proliferative signals from endogenous bradykinin.[2][5]

-

Inhibition of Intracellular/Endosomal Signaling: The second proposed mechanism involves the direct permeation of this compound into the cell.[2][5] Once inside, it may engage with and sequester functional intracellular B2 receptors located on endosomes. This action is thought to inhibit the associated endosomal signaling cascades that contribute to cell proliferation, a mode of action that could be independent of the classical agonist/antagonist designation at the cell membrane.[2][4]

Work to definitively decipher the precise antiproliferative mechanism is ongoing.[2][5]

Caption: Proposed dual mechanism of antiproliferative action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound across various experimental systems.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Cell/System | Notes | Source |

|---|---|---|---|---|

| Ki | 9.8 nM | Human cloned B2-receptor | Affinity for the receptor | [1],[3] |

| EC₅₀ | 155 nM | Human ocular cells (NPCE, h-TM, h-CM) | Intracellular Ca²⁺ mobilization | [1],[3] |

| EC₅₀ | 15-19 nM | Human ciliary muscle (h-CM) & trabecular meshwork (h-TM) cells | Prostaglandin production | [1],[3] |

| Emax | 38-80% | Human ocular cells | Partial agonist activity for Ca²⁺ mobilization (vs. Bradykinin) | [1],[3] |

| Emax | 27-33% | h-CM & h-TM cells | Efficacy for Prostaglandin production |[1],[3] |

Table 2: Antiproliferative Activity

| Parameter | Value | Cell Line | Cancer Type | Source |

|---|---|---|---|---|

| IC₅₀ | 2.14 µM | MCF-7 | Breast Cancer | [2],[4] |

| IC₅₀ | 0.08 µM (80 nM) | MDA-MBA-231 | Triple-Negative Breast Cancer |[2],[4],[3] |

Table 3: In Vivo Efficacy (Ocular Hypotension)

| Parameter | Value | Model | Notes | Source |

|---|---|---|---|---|

| IOP Reduction | 37% (P < 0.001) | Ocular hypertensive Cynomolgus monkeys | 24h post 30 µg topical dose | [1],[3] |

| Uveoscleral Outflow | 2.6 to 3.9-fold increase | Ocular hypertensive Cynomolgus monkeys | Stimulation above baseline |[1],[3] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the mechanism of action. The following protocols are based on descriptions from cited literature.

4.1 Radioligand Binding Assay This assay is used to determine the binding affinity (Ki) of this compound for the B2 receptor.

-

Preparation: Membranes are prepared from CHO cells stably expressing the human B2 receptor. Cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended and stored at -80°C.[6]

-

Binding Reaction: A fixed concentration of a radiolabeled B2R ligand (e.g., [³H]-BK) is incubated with the cell membranes in a binding buffer.[6]

-

Competition: The incubation is performed in the presence of varying concentrations of unlabeled this compound (the competitor).[6]

-

Separation & Counting: The reaction is terminated, and bound radioligand is separated from free radioligand. The radioactivity of the bound fraction is measured using a liquid scintillation counter.[6]

-

Analysis: Competition curves are generated to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of unlabeled bradykinin.[6]

4.2 Inositol Phosphate (IP) Production Assay This functional assay measures the activation of the PLC signaling pathway.

-

Cell Culture: CHO cells expressing the B2R are cultured and labeled overnight with [³H]-myo-inositol.[6]

-

Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of this compound for a defined period.[6]

-

Extraction: The reaction is stopped with an ice-cold methanol/HCl mixture.[6]

-

Purification: The samples are applied to an anion-exchange column (e.g., Bio-Rad AG1X8). Free inositol is washed away, and the total [³H]-inositol phosphates are eluted with a high molarity ammonium formate/formic acid solution.[6]

-

Quantification: The radioactivity in the eluates is determined by liquid scintillation counting to quantify IP production, which is a direct measure of PLC activity.[6]

Caption: Experimental workflow for the Inositol Phosphate (IP) production assay.

4.3 Antiproliferative Assay (Crystal Violet) This assay is used to determine the IC₅₀ for the antiproliferative effects of this compound.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MBA-231) are seeded in multi-well plates and allowed to adhere.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for a period that allows for several cell divisions (e.g., 72 hours).

-

Fixation and Staining: The medium is removed, and cells are fixed (e.g., with methanol) and then stained with a crystal violet solution, which stains the cell nuclei.

-

Solubilization and Measurement: After washing away excess stain, the bound crystal violet is solubilized (e.g., with a detergent solution). The absorbance of the solution is measured with a spectrophotometer, which is proportional to the number of viable, adherent cells.

-

Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC₅₀ value.

References

- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helios.eie.gr [helios.eie.gr]

- 6. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]

FR-190997: A Technical Guide to a Non-Peptide Bradykinin B2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent, selective, and non-peptide agonist of the bradykinin B2 receptor. Its chemical name is 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential and experimental application of this compound.

Introduction

Bradykinin (BK) is a peptide hormone that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[2] It exerts its effects through the activation of two G-protein coupled receptors, B1 and B2.[2] While BK itself has a short half-life, the development of stable, non-peptide agonists like this compound has provided valuable tools for studying the bradykinin system and exploring its therapeutic potential.[2] this compound has demonstrated a longer duration of action compared to endogenous bradykinin, making it a valuable compound for in vivo studies.[2][3]

Pharmacological Profile

This compound is a selective agonist for the bradykinin B2 receptor.[1][4] In various in vitro and in vivo models, it has been shown to mimic the effects of bradykinin, although with some differences in potency and duration of action.[3] Notably, it has been described as a partial agonist in some cellular systems.[1][5]

Data Presentation

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell/Tissue Type | Species | Reference |

| Ki | 9.8 nM | Cloned B2-receptor | Human | [1] |

| pEC50 (contractile response) | 7.7 | Rabbit jugular vein, Guinea pig ileum | Rabbit, Guinea pig | [6] |

| EC50 (intracellular Ca2+ mobilization) | 155 nM | Human ocular cells (non-pigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | Human | [1] |

| EC50 (prostaglandin production) | 15-19 nM | Human ciliary muscle and trabecular meshwork cells | Human | [1] |

| IC50 (antiproliferative activity) | 2.14 µM | MCF-7 breast cancer cells | Human | [7] |

| IC50 (antiproliferative activity) | 0.08 µM | MDA-MBA-231 breast cancer cells | Human | [7] |

| ED50 (hypotensive response) | 3.7 ± 0.5 nmol/kg | Anesthetized rabbits | Rabbit | [6] |

| ED50 (hypotensive response) | 8.9 ± 3.6 nmol/kg | Anesthetized guinea pigs | Guinea pig | [6] |

Table 2: In Vivo Effects of this compound

| Effect | Model | Species | Key Findings | Reference |

| Paw Edema | Subcutaneous injection in hind paw | ICR male mice | Dose-dependent edema with a longer duration than bradykinin. Inhibited by B2 antagonist HOE140 and indomethacin. | [3] |

| Hypotension | Intravenous injection | Sprague-Dawley male rats | Systemic hypotensive response with a significantly longer duration than bradykinin. | [3] |

| Intraocular Pressure Reduction | Topical ocular dosing | Ocular hypertensive Cynomolgus monkeys | Significantly lowered IOP by stimulating uveoscleral outflow. Effect reduced by bromfenac and blocked by a B2-antagonist. | [1] |

Mechanism of Action and Signaling Pathways

This compound activates the bradykinin B2 receptor, a Gq/11-coupled receptor. This activation initiates a cascade of intracellular signaling events.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the Bradykinin B2 Receptor.

Activation of the B2 receptor by this compound leads to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i).[1] This rise in calcium, along with DAG, activates protein kinase C (PKC).

The downstream effects of this signaling cascade include:

-

Prostaglandin Production: this compound stimulates the production of prostaglandins, an effect that can be attenuated by the cyclooxygenase-2 (COX-2) inhibitor bromfenac.[1]

-

Matrix Metalloproteinase (MMP) Release: The compound induces the release of pro-MMP-1 and pro-MMP-3.[1]

-

ERK Pathway Activation: Bradykinin B2 receptor stimulation is known to activate the oncogenic ERK pathway, which can lead to cell proliferation.[7][8]

-

Antiproliferative Effects: Paradoxically, this compound has also been shown to have significant antiproliferative activity in certain cancer cell lines.[7] This may be due to a dual mode of action involving receptor internalization and degradation, combined with the sequestration of intracellular B2 receptors.[7]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is based on the methodology described for studying the binding of ligands to the human B2 receptor.[2]

Caption: Workflow for a radioligand binding assay.

-

Cell Culture and Membrane Preparation:

-

CHO DUKX-B11 cells stably expressing the human wild-type B2 receptor are cultured.[2]

-

Cells are harvested and washed in a buffer containing peptidase inhibitors.[2]

-

The cells are homogenized, and the homogenate is centrifuged to pellet the cell membranes.[2]

-

The membrane pellet is resuspended and stored at -80°C.[2]

-

-

Binding Assay:

-

Binding experiments are performed in a buffer containing TES, 1,10-phenanthroline, bacitracin, and BSA.[2]

-

A constant concentration of [3H]-Bradykinin (e.g., 0.15–0.2 nM) is used.[2]

-

Increasing concentrations of unlabeled this compound are added to compete for binding.[2]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin (e.g., 1 µM).[2]

-

The mixture is incubated for 60 minutes at room temperature.[2]

-

-

Separation and Quantification:

-

The incubation mixture is filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.[2]

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Production Assay

This protocol measures the functional activity of this compound by quantifying the production of a downstream second messenger.[2]

Caption: Workflow for an inositol phosphate production assay.

-

Cell Culture and Labeling:

-

Cells expressing the B2 receptor are seeded in multi-well plates.

-

The cells are incubated with a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Cells are then stimulated with various concentrations of this compound for a defined period.

-

-

Extraction of Inositol Phosphates:

-

The reaction is terminated by adding an ice-cold mixture of methanol and HCl.[2]

-

The cell lysates are collected.

-

-

Chromatographic Separation:

-

Quantification and Data Analysis:

-

The radioactivity in the eluates is measured by liquid scintillation counting.[2]

-

The data is analyzed using non-linear regression to generate concentration-response curves and determine the EC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the bradykinin B2 receptor in health and disease. Its non-peptide nature and prolonged duration of action offer advantages over the endogenous ligand in many experimental settings. The compound's complex pharmacology, exhibiting both agonistic and, paradoxically, antiproliferative effects, warrants further investigation. This guide provides a foundational understanding of this compound, summarizing key data and experimental approaches to facilitate future research and development efforts.

References

- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FR190997, a novel bradykinin B2 agonist, expresses longer action than bradykinin in paw edema formation and hypotensive response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological characterisation of the first non-peptide bradykinin B2 receptor agonist FR 190997: An in vitro study on human, rabbit and pig vascular B2 receptors [sfera.unife.it]

- 6. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

FR-190997: A Comprehensive Technical Guide on its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor.[1][2] Initially investigated for cardiovascular indications, its therapeutic potential has expanded to include ocular hypertension and oncology.[2][3] This technical guide provides an in-depth overview of the chemical structure, an improved and efficient synthesis protocol, and a summary of the key biological activities of this compound, including its mechanism of action and associated signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided where available.

Chemical Structure

This compound, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a complex molecule featuring multiple aromatic systems and functional groups.[1] Its structure is a key determinant of its high affinity and selectivity for the bradykinin B2 receptor.[1]

Chemical Formula: C39H35Cl2N5O5

Molecular Weight: 736.64 g/mol

CAS Number: 193344-25-1[4]

Synthesis of this compound

The original synthesis of this compound developed by Fujisawa was a lengthy 20-step process that required chromatographic purification in 13 of those steps, resulting in a low overall yield of 0.32%.[3] A more recent, improved synthesis has been developed that is chromatography-free, proceeds in 17 steps with an 11-step longest linear sequence, and provides the final product in approximately 8% overall yield.[3] This optimized route is more efficient and scalable, making it suitable for producing multigram quantities of this compound for further research.[5]

Improved 17-Step Synthesis Workflow

The following diagram outlines the key stages of the improved, chromatography-free synthesis of this compound.

Caption: Improved synthesis workflow for this compound.

Experimental Protocol: Improved 17-Step Synthesis

The following is a general outline of the experimental procedure for the improved synthesis of this compound. For specific reagent quantities, reaction conditions, and characterization data, please refer to the primary literature.[3][5]

Step 1-3: Synthesis of the Quinoline Core

-

Etherification: 4-Hydroxy-2-methylquinoline is reacted with 2-picolyl chloride in the presence of a suitable base and solvent to yield 2-methyl-4-(pyridin-2-ylmethoxy)quinoline.

Step 4-10: Synthesis of the Dichlorobenzyl Moiety 2. Multi-step conversion: 3-Amino-2,6-dichlorotoluene undergoes a series of reactions including diazotization, iodination, formylation, reduction, and mesylation to produce the key mesylated dichlorobenzyl intermediate.

Step 11: Coupling of the Core Fragments 3. SN2 Reaction: The synthesized quinoline core is coupled with the mesylated dichlorobenzyl intermediate via an SN2 reaction to form a key advanced intermediate.

Step 12-17: Final Assembly 4. Side Chain Elaboration: The advanced intermediate undergoes further functional group manipulations, including the introduction of a methylamino group. 5. Amide Coupling: The resulting amine is coupled with a protected (E)-4-(N-methylcarbamoyl)cinnamic acid derivative. 6. Deprotection: The final deprotection step yields this compound.

All intermediates are reportedly crystalline and can be purified by crystallization, eliminating the need for chromatography.[3]

Biological Activity and Mechanism of Action

This compound is a partial agonist of the bradykinin B2 receptor, exhibiting high affinity for the human cloned B2 receptor.[1] Its mechanism of action involves binding to and activating the B2 receptor, which is a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.[1][6]

Signaling Pathway of this compound

The binding of this compound to the bradykinin B2 receptor initiates downstream signaling primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[1]

Caption: this compound signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Receptor Binding and Functional Activity

| Parameter | Cell Line/System | Value | Reference |

| Ki (human B2 receptor) | Cloned human B2 receptor | 9.8 nM | [1] |

| EC50 ([Ca2+]i mobilization) | Human ocular cells | 155 nM | [1] |

| Emax ([Ca2+]i mobilization) | Human ocular cells | 38-80% (partial agonist) | [1] |

| EC50 (Prostaglandin production) | h-CM and h-TM cells | 15-19 nM | [1] |

Table 2: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 80 nM (EC50) | [3][5] |

| MCF-7 | Breast Cancer | 2.14 µM (IC50) | [2][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 µM (IC50) | [2][7] |

Table 3: In Vivo Ocular Hypotensive Effect

| Animal Model | Dose | IOP Lowering | Reference |

| Ocular hypertensive Cynomolgus monkeys | 30 µg (topical) | 37% reduction (24h post-dose) | [1] |

Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies used to assess the biological activity of this compound. For complete, step-by-step protocols, it is recommended to consult the original research articles.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of B2 receptor activation via the Gq pathway.

-

General Procedure:

-

Human ocular cells (e.g., nonpigmented ciliary epithelium, trabecular meshwork, or ciliary muscle cells) are cultured in appropriate media.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the cells.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

EC50 values are calculated from the dose-response curves.[1][6]

-

Cell Proliferation Assay

The antiproliferative effects of this compound are typically evaluated using assays that measure cell viability or metabolic activity.

-

General Procedure (e.g., MTT Assay):

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.[2][7]

-

Prostaglandin and Pro-Matrix Metalloproteinase (MMP) Production Assays

These assays quantify the release of prostaglandins and pro-MMPs from cells following stimulation with this compound.

-

General Procedure:

-

Human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells are cultured to confluence.

-

The cells are treated with this compound for a defined period.

-

The cell culture supernatant is collected.

-

The concentrations of specific prostaglandins (e.g., PGE2) and pro-MMPs (e.g., pro-MMP-1, pro-MMP-3) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

Conclusion

This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds promise as a therapeutic agent in ophthalmology and oncology. Its well-defined chemical structure, coupled with an improved and scalable synthesis, facilitates its availability for further research and development. The detailed understanding of its mechanism of action and signaling pathways provides a solid foundation for exploring its full therapeutic potential. The quantitative biological data presented in this guide underscore its potency and selective activity, encouraging further investigation into its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

FR-190997: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: FR-190997 is a potent, non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1] Its research applications are primarily centered on two distinct therapeutic areas: ophthalmology, for its ability to lower intraocular pressure, and oncology, due to its surprising antiproliferative effects on cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a selective agonist for the bradykinin B2 receptor.[1] Unlike the endogenous ligand bradykinin, this compound is a non-peptide small molecule, which imparts greater stability and a longer duration of action in biological systems.[2] Initially investigated for cardiovascular indications, its unique properties have led to its exploration in other research fields.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gαq.[3] This activation initiates a canonical signaling cascade, as well as a more complex, context-dependent mechanism in cancer cells.

Gq-Coupled Signaling Pathway

Upon binding of this compound to the B2R, the associated Gαq protein is activated, leading to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[1] This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to various downstream cellular responses.

Dual Mode of Action in Cancer

In cancer cells, this compound exhibits a paradoxical antiproliferative effect. This is attributed to a proposed dual mode of action:

-

Agonist-Induced Receptor Internalization and Degradation: As a B2R agonist, this compound induces the internalization of the receptor.[4][5] Prolonged exposure leads to the downregulation and degradation of B2R, thereby reducing the overall signaling capacity of this pro-proliferative pathway in cancer cells.

-

Inhibition of Endosomal Signaling: Following internalization, this compound may continue to interact with intracellular B2 receptors within endosomes, potentially sequestering them and inhibiting their associated endosomal signaling pathways, which are also implicated in cell proliferation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Cell/System | Reference |

| Ki (human B2R) | 9.8 nM | Human cloned B2-receptor | [1] |

| EC50 ([Ca2+]i mobilization) | 155 nM | Human ocular cells | [1] |

| EC50 (Prostaglandin Production) | 15-19 nM | h-CM and h-TM cells | [1] |

| Emax ([Ca2+]i mobilization) | 38-80% | Human ocular cells | [1] |

| Emax (Prostaglandin Production) | 27-33% | h-CM and h-TM cells | [1] |

Table 2: Antiproliferative Activity

| Cell Line | IC50 | Reference |

| MCF-7 (Breast Cancer) | 2.14 µM | [5] |

| MDA-MB-231 (Breast Cancer) | 0.08 µM | [5] |

Table 3: In Vivo Efficacy (Ocular Hypertension Model)

| Parameter | Value | Model | Reference |

| IOP Lowering (30 µg) | 37% | Cynomolgus Monkeys | [1] |

| Uveoscleral Outflow Increase | 2.6 to 3.9-fold | Cynomolgus Monkeys | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the bradykinin B2 receptor

-

[3H]-Bradykinin (Radioligand)

-

This compound (Competitor)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Microplate harvester and scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing B2R in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (adjust protein amount for optimal signal)

-

50 µL of varying concentrations of this compound

-

50 µL of [3H]-Bradykinin (at a concentration near its Kd)

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the functional activity of this compound by quantifying the accumulation of a stable downstream metabolite of IP3.

Materials:

-

Cells expressing the bradykinin B2 receptor

-

This compound

-

Stimulation Buffer containing Lithium Chloride (LiCl)

-

IP-One HTRF Assay Kit (containing IP1-d2 and anti-IP1 antibody-Cryptate)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Cell Stimulation:

-

Remove the culture medium and wash the cells.

-

Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for 30-60 minutes.

-

-

Lysis and Detection:

-

Lyse the cells according to the assay kit protocol.

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the lysate.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate EC50 values from the concentration-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

MDA-MB-231 breast cancer cells

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a versatile research tool with well-defined applications in ophthalmology and emerging potential in oncology. Its activity as a bradykinin B2 receptor partial agonist, coupled with its non-peptide nature, makes it a valuable compound for studying B2R signaling and for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into its dual mode of action in cancer may unveil new avenues for therapeutic intervention.

References

- 1. Prolonged signalling and trafficking of the bradykinin B2 receptor stimulated with the amphibian peptide maximakinin: insight into the endosomal inactivation of kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. benchchem.com [benchchem.com]

- 5. Dissociation of beta-arrestin from internalized bradykinin B2 receptor is necessary for receptor recycling and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

FR-190997: A Technical Whitepaper on a Novel Bradykinin B2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R). Initially developed by Fujisawa Pharmaceutical Co., this small molecule has garnered significant interest for its potential therapeutic applications, ranging from ocular hypertension to oncology. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a thorough compilation of its pharmacological data. Furthermore, this document visualizes the intricate signaling pathways and experimental workflows associated with this compound to facilitate a deeper understanding of its biological activities.

Introduction

Bradykinin, a physiologically active nonapeptide, exerts its diverse effects through the activation of two G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is implicated in numerous physiological and pathological processes, including inflammation, pain, vasodilation, and cell growth. The development of small molecule modulators of the B2R has been a long-standing goal in drug discovery. This compound emerged from these efforts as a potent, selective, and non-peptide partial agonist of the B2R, offering a valuable tool for dissecting B2R pharmacology and a potential therapeutic agent. This whitepaper will delve into the technical details of this compound's journey from discovery to its current preclinical status.

Discovery and Synthesis

This compound, with the chemical name 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamoyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy)quinoline, was first disclosed by Fujisawa Pharmaceutical Co.[1]. The initial synthesis was a lengthy 20-step process that involved 13 chromatographic purifications, yielding the final compound in low overall yield[2][3][4].

Recognizing the synthetic challenges, a more efficient, 17-step synthesis was later developed. This improved route is amenable to late-stage diversification and eliminates the need for chromatographic purification, enabling multigram-scale production of this compound and its analogs[2][3][4].

Experimental Protocol: Improved 17-Step Synthesis of this compound

The improved synthesis of this compound is a convergent synthesis. The detailed experimental protocol is based on the work of Vachlioti et al. (2023). The following is a representative, generalized procedure. For precise molar equivalents, reaction times, and temperatures, referral to the primary literature is recommended.

Step 1-5: Synthesis of the Quinoline Core The synthesis begins with the construction of the substituted quinoline core. This typically involves a multi-step sequence starting from commercially available precursors, leading to the formation of a key 8-hydroxy-2-methyl-4-(2-pyridylmethoxy)quinoline intermediate.

Step 6-11: Synthesis of the Dichlorinated Aniline Moiety Parallel to the quinoline synthesis, the dichlorinated aniline portion of the molecule is prepared. This involves a series of reactions to introduce the N-methyl and the benzyloxy linker, culminating in a key intermediate with a free amino group.

Step 12-16: Synthesis of the Cinnamic Acid Side Chain The N-methylcarbamoyl cinnamic acid side chain is synthesized separately. This typically involves a Wittig or Horner-Wadsworth-Emmons reaction to establish the trans double bond, followed by functional group manipulations to install the amide moiety.

Step 17: Final Coupling The final step involves the coupling of the three key intermediates. The dichlorinated aniline intermediate is first acylated with the cinnamic acid side chain. The resulting amide is then coupled with the quinoline core via an ether linkage to yield this compound. The final product is typically purified by crystallization.

Mechanism of Action

This compound is a selective partial agonist of the bradykinin B2 receptor. It binds to the B2R with high affinity, leading to the activation of downstream signaling pathways.

Bradykinin B2 Receptor Signaling Pathway

Activation of the B2R by this compound initiates a cascade of intracellular events, primarily through the Gq/11 and Gi pathways.

Caption: Bradykinin B2 Receptor Signaling Pathway Activated by this compound.

Preclinical Pharmacology

This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential in different therapeutic areas.

In Vitro Activity

The in vitro pharmacological profile of this compound has been characterized in several cell-based assays.

| Assay | Cell Line | Parameter | Value | Reference |

| Receptor Binding | Human cloned B2R | Ki | 9.8 nM | [1] |

| Intracellular Ca²⁺ Mobilization | Human nonpigmented ciliary epithelium cells | EC50 | 155 nM | [1] |

| Prostaglandin Production | Human ciliary muscle cells | EC50 | 15-19 nM | [1] |

| Antiproliferative Activity | MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 | 80 nM | [2] |

| Antiproliferative Activity | MCF-7 (Breast Cancer) | IC50 | 2.14 µM | |

| Antiproliferative Activity | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 0.08 µM |

In Vivo Activity

In vivo studies have highlighted the potential of this compound as an intraocular pressure (IOP) lowering agent and have also characterized its systemic effects.

| Animal Model | Effect | Dose/Route | Result | Reference |

| Ocular Hypertensive Cynomolgus Monkeys | IOP Lowering | 30 µg / topical ocular | 37% reduction in IOP at 24h | [1] |

| ICR Male Mice | Paw Edema | 0.1-0.9 nmol / s.c. | Dose-dependent edema formation | [5] |

| Sprague-Dawley Male Rats | Hypotension | Intravenous | Weaker but longer-lasting hypotension than bradykinin | [5] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing the antiproliferative activity of this compound on a cancer cell line such as MDA-MB-231.

Caption: Workflow for a Cell Viability (MTT) Assay.

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control.

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol describes a general method to measure the ability of this compound to induce calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the B2R).

Protocol:

-

Cell Seeding: Seed HEK293-B2R cells into a black-walled, clear-bottom 96-well plate.

-

Dye Loading: After 24 hours, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Add a solution of this compound at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on major clinical trial registries (e.g., ClinicalTrials.gov). This suggests that this compound has not yet progressed into human clinical development and remains a preclinical research compound.

Conclusion

This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds promise as a therapeutic candidate. Its potent and selective partial agonism, coupled with its non-peptide nature, makes it an attractive molecule for further investigation. The recent development of an efficient, chromatography-free synthesis has removed a significant barrier to its widespread study and potential future development. While its antiproliferative effects in breast cancer models and its intraocular pressure-lowering activity are compelling, further preclinical studies are warranted to fully elucidate its therapeutic potential and to determine its suitability for clinical development. The lack of clinical trial data indicates that the journey of this compound from a promising preclinical candidate to a clinically approved therapeutic is still in its early stages.

References

- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helios.eie.gr [helios.eie.gr]

- 3. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. helvia.uco.es [helvia.uco.es]

FR-190997 Signal Transduction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR). While initially investigated for other indications, this compound has demonstrated significant antiproliferative activity in cancer cell lines, sparking interest in its potential as an anticancer agent. This technical guide provides an in-depth overview of the this compound signal transduction pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the mechanism of action of this compound and its potential therapeutic applications.

Core Signal Transduction Pathway of this compound

This compound exerts its cellular effects by binding to and activating the bradykinin B2 receptor. The B2R is primarily coupled to the Gαq subunit of heterotrimeric G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gαq, which in turn initiates a cascade of downstream signaling events.

The canonical signaling pathway activated by this compound involves the following key steps:

-

Activation of Phospholipase C (PLC) : Activated Gαq stimulates the activity of phospholipase C-β (PLCβ).

-

Generation of Second Messengers : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC) : The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of protein kinase C (PKC).

-

Downstream Effector Activation : The activation of PLC, the rise in intracellular calcium, and the activation of PKC lead to the modulation of various downstream effector proteins and signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

A proposed dual mechanism of action for the antiproliferative effects of this compound suggests that in addition to the canonical signaling pathway, agonist-induced receptor internalization and degradation, coupled with the inhibition of intracellular B2 receptor signaling, contribute to its overall cellular impact.[1]

Signaling Pathway Diagram

Caption: this compound Signal Transduction Pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and efficacy in various experimental systems.

| Parameter | Cell Line | Value | Reference |

| IC50 (Antiproliferative Activity) | MCF-7 (Breast Cancer) | 2.14 µM | [1] |

| MDA-MB-231 (Breast Cancer) | 0.08 µM | [1] | |

| EC50 (Antiproliferative Activity) | MDA-MB-231 (Breast Cancer) | 80 nM | [2][3] |

Table 1: Antiproliferative Activity of this compound.

| Parameter | Assay System | Value |

| EC50 (Prostaglandin Production) | Human Ciliary Muscle (h-CM) Cells | 15-19 nM |

| Human Trabecular Meshwork (h-TM) Cells | 15-19 nM | |

| Emax (Prostaglandin Production) | h-CM and h-TM Cells | 27-33% |

Table 2: Effect of this compound on Prostaglandin Production.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound signal transduction pathway. These protocols are based on established methods and can be adapted for specific research needs.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This protocol outlines a general procedure for assessing the antiproliferative effects of this compound on cancer cell lines.

Experimental Workflow Diagram

Caption: Cell Proliferation Assay Workflow.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

SRB Assay:

-

Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid and air dry.

-

Add 200 µL of 10 mM Tris base to solubilize the dye.

-

Read the absorbance at 510 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK (p-ERK) as a marker of ERK pathway activation.

Materials:

-

Cell line of interest

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound at the desired concentration for a specific time course (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software and express the p-ERK/total ERK ratio relative to the control.

Clinical Trial Information

As of the latest available information, there are no registered clinical trials for this compound. Further preclinical studies are likely required to justify its progression into human clinical trials.

Conclusion

This compound represents a fascinating pharmacological tool and a potential therapeutic lead, particularly in the context of oncology. Its mechanism of action, centered on the bradykinin B2 receptor, involves a complex interplay of well-established signaling pathways. The paradoxical antiproliferative effect of a B2R agonist highlights the intricate nature of GPCR signaling and the potential for context-dependent cellular responses. This technical guide provides a foundational understanding of the this compound signal transduction pathway, offering researchers a starting point for further investigation into its biological activities and therapeutic potential. The provided experimental protocols serve as a practical resource for designing and executing key in vitro assays to explore the molecular pharmacology of this intriguing compound. Further research is warranted to fully elucidate the downstream effectors responsible for its antiproliferative actions and to explore its efficacy in in vivo cancer models.

References

- 1. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a multigram synthesis of the bradykinin receptor 2 agonist this compound and analogs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

FR-190997: A Nonpeptide Bradykinin B2 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997, with the chemical structure 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a potent and selective nonpeptide partial agonist of the bradykinin B2 receptor.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Bradykinin (BK) is a peptide hormone that exerts a wide range of physiological and pathological effects through the activation of two main G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and mediates most of the physiological actions of BK, including vasodilation, inflammation, and pain. Nonpeptide agonists of the B2 receptor, such as this compound, offer several advantages over their peptide counterparts, including improved stability and oral bioavailability, making them attractive candidates for therapeutic development. This compound has been investigated for its potential in treating conditions such as ocular hypertension and has also shown unexpected antiproliferative activity in cancer cell lines.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (Binding Affinity) | 9.8 nM | Human cloned B2-receptor | [1][4] |

| EC50 (Ca2+ Mobilization) | 155 nM | Human ocular cells (nonpigmented ciliary epithelium, trabecular meshwork, ciliary muscle) | [1][5] |

| EC50 (Prostaglandin Production) | 15-19 nM | Human ciliary muscle (h-CM) and trabecular meshwork (h-TM) cells | [1][5] |

| EC50 (Antiproliferative Activity) | 80 nM | MDA-MB-231 (triple-negative breast cancer cell line) | [2][6] |

| IC50 (Antiproliferative Activity) | 2.14 µM | MCF-7 (breast cancer cell line) | [2][3] |

| IC50 (Antiproliferative Activity) | 0.08 µM | MDA-MBA-231 (breast cancer cell line) | [2][3] |

| pEC50 (Contractile Bioassays) | 7.7 | Rabbit jugular vein and guinea pig ileum | [7] |

Table 2: Efficacy and In Vivo Activity

| Parameter | Value | Model System | Reference |

| Emax (Ca2+ Mobilization) | 38-80% (partial agonist) | Human ocular cells | [1][5] |

| Emax (Prostaglandin Production) | 27-33% | h-CM and h-TM cells | [1][5] |

| IOP Lowering | 37% reduction (at 30 µg, 24h post-dosing) | Ocular hypertensive Cynomolgus monkeys | [1] |

| Uveoscleral Outflow Increase | 2.6 to 3.9-fold above baseline | Ocular hypertensive Cynomolgus monkeys | [1] |

| ED50 (Hypotensive Response) | 3.7 +/- 0.5 nmol/kg (intraarterial) | Rabbits | [7] |

| ED50 (Hypotensive Response) | 8.9 +/- 3.6 nmol/kg (intraarterial) | Guinea pigs | [7] |

Signaling Pathway and Mechanism of Action

This compound acts as a selective partial agonist at the bradykinin B2 receptor. Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[1][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[1] This rise in intracellular calcium, along with DAG, activates protein kinase C (PKC).[8]

Furthermore, the signaling cascade stimulated by this compound leads to the production of prostaglandins (PGs) and pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-1 and pro-MMP-3.[1] In the context of ocular physiology, these downstream effectors are thought to contribute to the increase in uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1]

Interestingly, this compound has also demonstrated antiproliferative effects in cancer cells. The proposed mechanism for this activity involves agonist-induced receptor internalization and degradation, coupled with the sequestration of functional intracellular B2 receptors and inhibition of associated endosomal signaling.[2][3]

Caption: Signaling pathway of this compound as a B2 receptor agonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following outlines common experimental protocols used in the study of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

-

Cell Preparation: CHO cells stably expressing the human B2 receptor are cultured and harvested.

-

Membrane Preparation: Cells are washed and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]-BK) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated for a specific time (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a key event in B2 receptor signaling.

-

Cell Loading: Human ocular cells (e.g., h-TM, h-CM) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are then stimulated with varying concentrations of this compound.

-

Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

In Vivo Model of Ocular Hypertension

This model is used to assess the efficacy of this compound in lowering intraocular pressure (IOP).

-

Animal Model: Ocular hypertension is induced in one eye of Cynomolgus monkeys.

-

Drug Administration: A single topical ocular dose of this compound (e.g., 30 µg) is administered to the hypertensive eye.

-

IOP Measurement: IOP is measured at various time points (e.g., before and up to 24 hours after dosing) using a tonometer.

-

Data Analysis: The percentage change in IOP from baseline is calculated and compared to a vehicle control group.

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds therapeutic potential in indications such as glaucoma. Its nonpeptide nature provides a significant advantage in terms of drug-like properties. The unexpected discovery of its antiproliferative effects opens new avenues for research into the role of the bradykinin system in cancer. This technical guide provides a foundational understanding of this compound, summarizing key data and experimental approaches to facilitate further investigation by the scientific community.

References

- 1. This compound, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent antiproliferative activity of bradykinin B2 receptor selective agonist this compound and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. helios.eie.gr [helios.eie.gr]

- 7. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Paradoxical Antiproliferative Properties of FR-190997: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997, a potent and selective nonpeptide agonist of the bradykinin B2 receptor (B2R), has demonstrated significant and paradoxical antiproliferative activity in preclinical studies. Contrary to the expected proliferative effects of B2R stimulation, this compound induces growth inhibition in cancer cell lines, notably in breast cancer. This technical guide provides an in-depth analysis of the antiproliferative properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation. The document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

The kallikrein-kinin system, and specifically the bradykinin B2 receptor, has been traditionally associated with proliferative and pro-inflammatory signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are often implicated in cancer progression.[1][2] Consequently, the discovery that a B2R agonist, this compound, exhibits potent antiproliferative effects presents a scientific paradox.[1][3] This finding opens new avenues for therapeutic strategies targeting the B2R in oncology. This guide will explore the core data and methodologies related to the antiproliferative characteristics of this compound.

Quantitative Antiproliferative Activity

The antiproliferative efficacy of this compound has been quantified in various cancer cell lines. The following table summarizes the key inhibitory concentration (IC50) and effective concentration (EC50) values reported in the literature.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 0.08 µM | [1][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 | 80 nM | [1] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | IC50 | 2.14 µM | [1][3] |

Mechanism of Action: A Paradoxical Pathway

The antiproliferative action of this compound is attributed to a paradoxical mechanism inconsistent with the canonical proliferative signaling of B2R. Bradykinin, the endogenous ligand for B2R, typically activates oncogenic pathways like the ERK pathway.[1][2] However, the sustained agonism by this compound is hypothesized to trigger a unique cellular response.

The proposed mechanism involves a dual mode of action:

-

Agonist-Induced Receptor Internalization and Degradation: Persistent stimulation of B2R by this compound leads to the internalization and subsequent degradation of the receptor. This downregulation of B2R on the cell surface effectively dampens the proliferative signals that would otherwise be initiated.[1][3]

-

Inhibition of Endosomal Signaling: Following internalization, the ligand-receptor complex can continue to signal from endosomal compartments. It is postulated that this compound, within this context, inhibits the associated endosomal signaling, further contributing to the overall antiproliferative effect.[1][3]

This paradoxical effect suggests that the cellular outcome of B2R activation is highly dependent on the nature and duration of the agonist stimulation.

Caption: Proposed paradoxical signaling pathway of this compound.

Experimental Protocols

The evaluation of the antiproliferative properties of this compound involves standard in vitro cell-based assays. The following is a detailed methodology based on the key cited experiments.

Cell Culture

-

Cell Lines:

-

MDA-MB-231 (human breast adenocarcinoma, triple-negative)

-

MCF-7 (human breast adenocarcinoma, estrogen receptor-positive)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for in vitro antiproliferation assay.

Conclusion and Future Directions

This compound presents a compelling case for the re-evaluation of B2R as a therapeutic target in oncology. Its paradoxical antiproliferative activity, mediated through agonist-induced receptor downregulation and inhibition of endosomal signaling, offers a novel mechanistic approach to cancer therapy. The potent, sub-micromolar activity against triple-negative breast cancer cells is particularly noteworthy.

Further research is warranted to fully elucidate the downstream signaling events that differentiate the antiproliferative response to this compound from the proliferative response to endogenous bradykinin. In vivo studies are essential to validate these in vitro findings and to assess the therapeutic potential and safety profile of this compound in preclinical cancer models. The development of analogs with improved pharmacokinetic and pharmacodynamic properties could further enhance the clinical translatability of this promising compound.

References

FR-190997: A Technical Guide on its Anticancer Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor (B2R).[1][2] Initially investigated for other therapeutic applications, recent research has unveiled its potent antiproliferative activity against cancer cells, particularly in breast cancer models.[1] This discovery is paradoxical, as stimulation of the B2R is often linked to oncogenic signaling pathways, such as the ERK pathway.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effects on cancer cells, its proposed mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Mechanism of Action

The anticancer effect of this compound is attributed to a dual mode of action that ultimately leads to the downregulation of B2R-mediated proliferative signals.[2] Unlike B2R antagonists, which simply block the receptor, this compound, as a partial agonist, induces a complex response. The proposed mechanism involves:

-